molecular formula C9H8BrN3 B1453309 1-(3-Bromobenzyl)-1H-1,2,4-triazole CAS No. 942154-19-0

1-(3-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B1453309
CAS No.: 942154-19-0
M. Wt: 238.08 g/mol
InChI Key: DYDRIZFISHUHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Activity : Benzimidazole derivatives containing 1,2,4-triazole rings have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which include variants like 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have shown significant biological activities (Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial and Antileishmanial Activity

  • Antimicrobial and Antileishmanial Activity : The compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has been found to exhibit antimicrobial activities against several bacterial species and significant antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Antitumor Activity

  • Antitumor Activity : An azomethine derivative of triazole has been synthesized and its complexes with copper(I) and zinc(II) salts have been characterized for potential antitumor activity (Ghammamy & Sedaghat, 2013).

Synthesis and Anticancer Evaluation

  • Synthesis and Anticancer Evaluation : New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Supramolecular Interactions

  • Supramolecular Interactions : Research on 1,2,3-triazoles, including 1H-1,2,3-triazoles and their derivatives, has highlighted their diverse supramolecular interactions, leading to applications in supramolecular and coordination chemistry. These interactions include complexation of anions, coordination via anionic and cationic nitrogen donors, and non-innocent ligand behavior (Schulze & Schubert, 2014).

Synthesis and Antiproliferative Activities

  • Synthesis and Antiproliferative Activities : A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and their antiproliferative activities against obesity-related colorectal cells have been evaluated. These compounds also showed inhibition of pancreatic lipase, indicating potential dual antidiabesity–antineoplastic capacities (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

Biochemical Analysis

Biochemical Properties

1-(3-Bromobenzyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . The interaction between this compound and PDE4 results in the inhibition of the enzyme’s activity, leading to altered cAMP levels within the cell. Additionally, this compound has been shown to bind to tubulin, a protein that is crucial for microtubule formation and stability . The binding of this compound to tubulin disrupts microtubule dynamics, which can affect various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting microtubule dynamics and inducing apoptosis . The disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent cell death. Additionally, this compound has been observed to modulate cell signaling pathways, including the cAMP signaling pathway, by inhibiting PDE4 . This modulation can result in changes in gene expression and cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to the active site of PDE4, inhibiting its enzymatic activity and resulting in increased intracellular cAMP levels . This elevation in cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular responses. Additionally, the binding of this compound to tubulin disrupts microtubule dynamics, affecting cell division and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s ability to disrupt microtubule dynamics and modulate cAMP signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit PDE4 activity and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce apoptosis at high concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit PDE4 also influences metabolic pathways regulated by cAMP signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins such as tubulin . This binding affects the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other intracellular proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRIZFISHUHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzylbromide (20.0 g, 80.0 mmol) in acetone (300 mL) was added 1,2,4-triazole (10.8 g, 120 mmol), potassium carbonate (11.0 g, 80.0 mmol) and potassium iodide (0.790 g, 4.72 mmol). The resulting white suspension was heated to 55° C. with vigorous stirring for 16 h. The yellow reaction mixture was cooled and ethyl acetate (100 mL) added. This was then washed with distilled water (100 mL×2), 1M NaOH(aq) (100 mL×2) and brine (100 mL). The organic layer was dried over Na2SO4, filtered and solvent removed in vacuo to leave clear yellow oil. The crude product was purified by column chromatography (ethyl acetate) to give the title compound as a yellow crystalline solid (12.4 g, 65%),
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromobenzyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(3-Bromobenzyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(3-Bromobenzyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(3-Bromobenzyl)-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-(3-Bromobenzyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(3-Bromobenzyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.